(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate
Description
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyrrolidine ring attached to a phenylethanesulfonate group
Properties
Molecular Formula |
C12H17NO3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
[(3S)-pyrrolidin-3-yl] 2-phenylethanesulfonate |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16-12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-/m0/s1 |
InChI Key |
PPUUDRZVNYTFMQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CNC[C@H]1OS(=O)(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC1OS(=O)(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-yl 2-phenylethanesulfonate typically involves the reaction of pyrrolidine with phenylethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidin-3-yl 2-phenylethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Phenylethanesulfonate: A related compound with similar chemical properties but lacking the pyrrolidine ring.
Pyrrolidinyl sulfonates: Compounds with a pyrrolidine ring attached to different sulfonate groups.
Uniqueness
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate is unique due to the combination of the pyrrolidine ring and the phenylethanesulfonate group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
(S)-Pyrrolidin-3-yl 2-phenylethanesulfonate is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This article synthesizes findings from various studies to present an overview of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds that exhibit diverse biological functions. The sulfonate group is critical for its interaction with biological targets. The compound's structure can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of Janus kinases (JAKs), particularly JAK-2 and JAK-3. These kinases play a crucial role in the JAK-STAT signaling pathway, which is pivotal in mediating immune responses and inflammation. By inhibiting these kinases, the compound can potentially reduce inflammatory and immune responses associated with various diseases.
Table 1: Comparison of JAK Inhibitors
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In preclinical models, it has been shown to reduce cytokine production and inhibit the activation of immune cells involved in inflammatory responses. For instance, studies demonstrated that administration of this compound led to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in animal models of inflammation.
Immunosuppressive Properties
The compound also displays immunosuppressive effects, making it a candidate for treating autoimmune diseases. By modulating immune responses through JAK inhibition, it could potentially benefit patients with conditions such as rheumatoid arthritis and lupus.
Case Studies
- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, this compound was administered at varying doses. Results showed a dose-dependent reduction in joint swelling and histological evidence of inflammation compared to control groups.
- Asthma Model : Another study evaluated the effects on asthma-related inflammation. Mice treated with the compound exhibited reduced airway hyperresponsiveness and lower eosinophil counts in lung tissues, indicating its potential for managing allergic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
